molecular formula C12H11ClN2O2 B2690719 N-(4-chlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide CAS No. 260047-13-0

N-(4-chlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Numéro de catalogue B2690719
Numéro CAS: 260047-13-0
Poids moléculaire: 250.68
Clé InChI: BVNIGKWLVKDHGL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-chlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide, commonly known as CL-220, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CL-220 belongs to the class of isoxazolecarboxamides and has been synthesized using different methods.

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism in Anticonvulsant Studies

Research on compounds closely related to N-(4-chlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide, such as N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624), has been conducted to understand their pharmacokinetics and metabolism, particularly in the context of anticonvulsant properties. D2624, an experimental anticonvulsant related to lidocaine, demonstrated significant insights into its absorption, bioavailability, and metabolic pathways in rats and humans. This study highlighted the extensive first-pass metabolism of the compound, with metabolites identified in plasma and urine, suggesting possible parallels in the pharmacokinetic profiles of related compounds including this compound (S. W. Martin et al., 1997).

Chemotherapy Enhancement Studies

Investigations into the use of chemotherapy agents, such as 5-(3-3'-dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC), to enhance the effects of other chemotherapy drugs like chloroethyl nitrosoureas in treating malignant astrocytomas have been conducted. While this research does not directly involve this compound, it exemplifies the exploration of chemical compounds for therapeutic advancements in oncology, suggesting the potential for research into similar compounds for cancer therapy (J. Ikeda et al., 1996).

Pain Management Studies

The combination of 4,4-diphenyl-N-isopropyl-cyclohexylamine-hydrochloride (pramiverine) with other compounds for managing severe colic pain indicates the interest in synthesizing and studying chemical compounds for pain relief. Though not directly related to this compound, this research area underscores the potential of chemical compounds in developing effective pain management therapies (H. Romero et al., 1976).

Fixed Drug Eruption (FDE) Diagnostic Studies

Studies on the topical provocation of fixed drug eruptions (FDE) with various drugs, including phenazone salicylate and sulphonamides, reveal the investigative approaches to diagnosing and understanding drug reactions. This area of research provides a framework for exploring the diagnostic and therapeutic implications of chemical compounds, including this compound, in dermatological conditions (K. Alanko et al., 1987).

Immunomodulatory Effects in Melanoma Treatment

Research on imidazole-4-carboxamide, 5-(3,3-dimethyl-1-triazeno) (DTIC), in melanoma patients has provided insights into the immunomodulatory effects of chemical compounds. This study highlights the potential for compounds like this compound to be explored for their effects on the immune system and their therapeutic applications in oncology (H. Bruckner et al., 1974).

Propriétés

IUPAC Name

N-(4-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-7-11(8(2)17-15-7)12(16)14-10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNIGKWLVKDHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.